3-(Furan-2-yl)-2-thioxopropanoic acid
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Overview
Description
3-(Furan-2-yl)-2-thioxopropanoic acid is an organic compound that features a furan ring and a thioxo group attached to a propanoic acid backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Furan-2-yl)-2-thioxopropanoic acid typically involves the reaction of furan derivatives with thiocarbonyl compounds under specific conditions. One common method includes the use of furan-2-carboxylic acid as a starting material, which undergoes a series of reactions involving thiolation and subsequent acidification to yield the desired product .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of catalysts and controlled environments to facilitate the reactions efficiently .
Chemical Reactions Analysis
Types of Reactions
3-(Furan-2-yl)-2-thioxopropanoic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the thioxo group to a thiol or other reduced forms.
Substitution: The furan ring can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents such as sodium borohydride for reduction, and electrophiles for substitution reactions. Reaction conditions often involve specific temperatures, solvents, and catalysts to achieve the desired transformations .
Major Products Formed
The major products formed from these reactions depend on the specific type of reaction. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the furan ring .
Scientific Research Applications
3-(Furan-2-yl)-2-thioxopropanoic acid has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis to create more complex molecules.
Biology: The compound’s derivatives have shown antimicrobial activity against various pathogens.
Industry: Used in the synthesis of fine chemicals, pharmaceuticals, and other industrial products.
Mechanism of Action
The mechanism of action of 3-(Furan-2-yl)-2-thioxopropanoic acid involves its interaction with specific molecular targets. The thioxo group can form covalent bonds with nucleophilic sites on proteins or enzymes, potentially inhibiting their activity. This interaction can disrupt various biochemical pathways, leading to the compound’s observed biological effects .
Comparison with Similar Compounds
Similar Compounds
3-(Furan-2-yl)propanoic acid: Lacks the thioxo group, making it less reactive in certain chemical reactions.
2-Furoic acid: Contains a carboxylic acid group directly attached to the furan ring, differing in structure and reactivity.
Furan-2-carboxaldehyde: Features an aldehyde group instead of a thioxo group, leading to different chemical behavior.
Uniqueness
3-(Furan-2-yl)-2-thioxopropanoic acid is unique due to the presence of both a furan ring and a thioxo group, which confer distinct chemical reactivity and potential biological activity. This combination makes it a valuable compound for various applications in research and industry .
Properties
CAS No. |
4066-13-1 |
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Molecular Formula |
C7H6O3S |
Molecular Weight |
170.19 g/mol |
IUPAC Name |
3-(furan-2-yl)-2-sulfanylidenepropanoic acid |
InChI |
InChI=1S/C7H6O3S/c8-7(9)6(11)4-5-2-1-3-10-5/h1-3H,4H2,(H,8,9) |
InChI Key |
JWGRZUZKIVHWMX-UHFFFAOYSA-N |
Canonical SMILES |
C1=COC(=C1)CC(=S)C(=O)O |
Origin of Product |
United States |
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